![molecular formula C25H25N7OS B5589791 6-{4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5589791.png)
6-{4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-N-(5-methyl-2-pyridinyl)-3-pyridazinamine
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Overview
Description
This compound belongs to a class of heterocyclic compounds, often characterized by their incorporation of multiple ring structures, including pyridazine and thiazole moieties. These types of compounds are of interest due to their diverse chemical and physical properties.
Synthesis Analysis
The synthesis of similar compounds typically involves multistep reactions. For example, the synthesis of 4,6-dihydrobenzo[c]pyrano[2,3‐e][1,2]thiazine derivatives involves a multistep reaction starting with basic components like methyl anthranilate, coupled with methane sulfonyl chloride, followed by various other steps (Ahmad et al., 2019).
Molecular Structure Analysis
The molecular structure of these compounds often shows significant conformational dependence on the substituents. In a related compound, the crystal and molecular structures were analyzed, revealing insights into the compound's geometry and electron density maps (Karczmarzyk & Malinka, 2004).
Chemical Reactions and Properties
These compounds can undergo various chemical reactions, including cyclization, alkylation, and condensation, leading to the formation of new heterocyclic structures. For instance, the synthesis of pyridazine derivatives from 4-nitrophenyl-1-piperidinostyrene involves reactions like condensation with active methylene compounds (Abdallah et al., 2007).
Scientific Research Applications
Synthesis of Novel Compounds
Research efforts have been focused on synthesizing novel compounds for biological activity testing. For example, a novel series of thiazolidinone derivatives were synthesized for antimicrobial testing against a range of bacteria and fungi, demonstrating the interest in leveraging the chemical backbone similar to the queried compound for potential antimicrobial agents (Patel, Patel, Kumari, & Patel, 2012).
Antimicrobial and Antioxidant Activities
Compounds with structures similar to the queried chemical have been evaluated for their antimicrobial and antioxidant activities. For instance, newly synthesized pyridine derivatives were subjected to in silico molecular docking screenings towards GlcN-6-P synthase as the target protein, revealing moderate to good binding energies. These compounds also exhibited antimicrobial and antioxidant activity (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).
Anticancer Activity
The potential for anticancer activity has been a significant focus. For example, piperazine-2,6-dione derivatives and their evaluation for anticancer activity against human cancer cell lines highlight the interest in developing compounds with potential therapeutic benefits for cancer treatment (Kumar, Kumar, Roy, & Sondhi, 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(4-methyl-2-phenyl-1,3-thiazol-5-yl)-[4-[6-[(5-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N7OS/c1-17-8-9-20(26-16-17)28-21-10-11-22(30-29-21)31-12-14-32(15-13-31)25(33)23-18(2)27-24(34-23)19-6-4-3-5-7-19/h3-11,16H,12-15H2,1-2H3,(H,26,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIHARLRRSXMIDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=C(N=C(S4)C5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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